3-methoxy-4-octoxyaniline
Overview
Description
m-Anisidine, 4-(octyloxy)-: is an organic compound with the chemical formula C15H25NO2 . It is a derivative of m-anisidine, where an octyloxy group is attached to the fourth position of the benzene ring. This compound is known for its bioactive properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Anisidine, 4-(octyloxy)- typically involves the alkylation of m-anisidine with an octyl halide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of m-Anisidine, 4-(octyloxy)-.
Industrial Production Methods: Industrial production of m-Anisidine, 4-(octyloxy)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: m-Anisidine, 4-(octyloxy)- can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: m-Anisidine, 4-(octyloxy)- can undergo nucleophilic substitution reactions, where the octyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Substituted anisidine derivatives
Scientific Research Applications
Chemistry: m-Anisidine, 4-(octyloxy)- is used as a building block in organic synthesis. It is employed in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions. It serves as a ligand in affinity chromatography for the purification of specific enzymes.
Medicine: m-Anisidine, 4-(octyloxy)- is explored for its potential therapeutic applications, including its role as an inhibitor of certain enzymes involved in disease pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of m-Anisidine, 4-(octyloxy)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
m-Anisidine: The parent compound without the octyloxy group.
p-Anisidine: An isomer with the methoxy group at the para position.
o-Anisidine: An isomer with the methoxy group at the ortho position.
Uniqueness: m-Anisidine, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties and biological activities. This modification enhances its lipophilicity and potential interactions with hydrophobic targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
106989-66-6 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
3-methoxy-4-octoxyaniline |
InChI |
InChI=1S/C15H25NO2/c1-3-4-5-6-7-8-11-18-14-10-9-13(16)12-15(14)17-2/h9-10,12H,3-8,11,16H2,1-2H3 |
InChI Key |
JKRIFKGKSXBJND-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1)N)OC |
Appearance |
Solid powder |
106989-66-6 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
m-Anisidine, 4-(octyloxy)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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